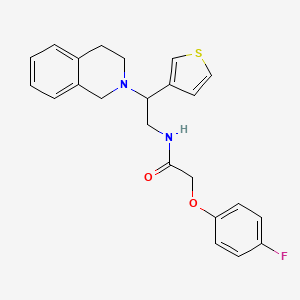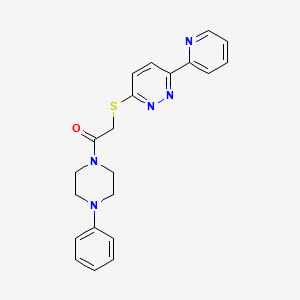![molecular formula C14H12ClN3O2S B2496069 N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide CAS No. 866014-34-8](/img/structure/B2496069.png)
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide” is a chemical compound with the molecular formula C14H12ClN3O2S . It is a derivative of thiourea . Thiourea derivatives have been found to be useful ligands for the potential determination of traces of the transition metals . They can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in acetone . The resulting product is then characterized by elemental analysis, FTIR and 1H-NMR techniques .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by single-crystal X-ray diffraction method . It crystallizes in the monoclinic space group P 1 2 1 / c 1, with Z = 4, and unit-cell parameters, a = 6.7140 (15) Å, b = 13.667 (3) Å, c = 15.524 (4) Å .Chemical Reactions Analysis
The compound forms transition metal complexes (ML 2; M: Co 2+, Ni 2+ and Cu 2+) which have been studied for their thermal decomposition, electrochemical behavior and antioxidant activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and its metal complexes have been studied using various techniques. Thermal decomposition of the complexes has been studied by TG/TDA combined system . Cyclic voltammetry technique was utilized to understand the electrochemical behavior of the complexes .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The synthesis of complex organic molecules, including benzamides and pyridines, is a significant area of research that offers insights into the potential synthetic routes and chemical behaviors of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide. For instance, studies on the synthesis and pharmacological properties of benzamide derivatives highlight the versatility and potential of benzamides as therapeutic agents, suggesting similar possibilities for the compound (Sonda et al., 2004). Furthermore, research on rhodium-catalyzed C-H activation processes presents advanced methods for modifying benzamide structures, potentially applicable to the modification and application of this compound (Rakshit et al., 2011).
Pharmacological Applications
The pharmacological applications of benzamides and related compounds are well-documented, with studies exploring their use as serotonin receptor agonists, suggesting potential therapeutic roles in gastrointestinal motility and other physiological processes. This points to possible pharmacological applications for this compound in similar domains (Sonda et al., 2004).
Antimicrobial and Antiproliferative Effects
Research on the synthesis and antimicrobial activity of new pyridine derivatives demonstrates the antimicrobial potential of compounds containing pyridine and benzamide structures, suggesting that this compound could also exhibit similar properties (Patel et al., 2011). Additionally, studies on the antiproliferative activity of related compounds against various cancer cell lines could indicate potential cancer therapeutic applications for the compound of interest (Huang et al., 2020).
properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-20-10-6-4-9(5-7-10)13(19)18-14(21)17-11-3-2-8-16-12(11)15/h2-8H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKYUPQURCMUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)
![4-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2495990.png)
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495991.png)

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)
![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)
![N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B2496000.png)
![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)




